3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid is a complex organic compound with the molecular formula and a molecular weight of 366.37 g/mol. This compound features a unique structure characterized by two benzoic acid moieties connected through a 1,3-phenylenebis(ethyne-2,1-diyl) linker. The presence of ethyne linkages contributes to its rigidity and potential for forming extended structures, making it of interest in materials science and organic chemistry .
These reactions highlight its versatility in synthetic organic chemistry and materials development.
Synthesis of 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid typically involves:
These methods are essential for producing the compound in sufficient quantities for research and application purposes .
The unique structure of 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid lends itself to various applications:
Interaction studies involving 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid focus on its behavior in complex environments. These studies often examine:
Such studies are crucial for understanding the reactivity and functional potential of this compound in biological systems .
Several compounds exhibit structural similarities to 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,4'-(1,4-phenylenedi-2,1-ethynediyl)dibenzoic acid | Contains a different phenylenedi linkage | |
| 4-[2-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | Additional carboxyphenyl group increases polarity | |
| 4,4'-[1,4-phenylenebis(acetylene-2,1-diyl)]dibenzoic acid | Uses acetylene instead of ethyne linkers |
These compounds share similar molecular weights and structural motifs but differ in their functional groups and potential applications. The unique arrangement of ethyne linkers in 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid may confer distinct properties that differentiate it from these related compounds .
The ethynylene linkage in 3,3'-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoic acid is typically constructed via palladium-catalyzed Sonogashira cross-coupling reactions. This method couples aryl halides with terminal alkynes under mild conditions, leveraging a palladium(0) catalyst and copper(I) cocatalyst to facilitate carbon-carbon bond formation. A representative synthesis involves reacting 1,3-diethynylbenzene with ethyl-3-iodobenzoate in deoxygenated triethylamine, using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper iodide (CuI) as catalytic partners. The reaction proceeds via a well-established mechanism:
This method achieves an 87% yield for the diethyl ester precursor, which is subsequently hydrolyzed to the dicarboxylic acid. Recent advances have explored biocompatible alternatives, such as palladium nanoparticles synthesized by Desulfovibrio alaskensis G20 (DaPdNPs), which catalyze Sonogashira couplings in aqueous media at ambient temperatures. These microbial catalysts bypass the need for organic solvents and harsh conditions, enabling greener synthesis routes.
Table 1: Comparison of Palladium Catalysts for Ethynylene Bridge Formation
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | Triethylamine | Reflux | 87 | |
| DaPdNPs | Aqueous | 25°C | 70–99 |
Solvothermal methods are critical for integrating 3,3'-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoic acid into metal-organic frameworks (MOFs) and coordination polymers. The diethyl ester precursor is first synthesized under reflux conditions in triethylamine, followed by hydrolysis to the dicarboxylic acid using a 3:1 mixture of tetrahydrofuran (THF) and methanol with aqueous sodium hydroxide. Key optimization parameters include:
These conditions yield the dicarboxylic acid ligand in 91% purity, which readily coordinates to metal ions such as Zn²⁺ or Cu²⁺ to form porous frameworks. The rigidity of the ethynylene spacer promotes the formation of stable, crystalline architectures with potential applications in gas storage and catalysis.
Post-synthetic modification (PSM) of 3,3'-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoic acid focuses on functionalizing its carboxylate groups. The hydrolysis of diethyl ester precursors to dicarboxylic acids serves as the primary PSM step, enabling further derivatization. For instance:
Recent work has also demonstrated enzymatic bromination strategies for aryl halides, enabling subsequent Sonogashira couplings with terminal alkynes on peptide substrates. While not yet applied to this specific compound, such methodologies suggest avenues for introducing bioorthogonal handles (e.g., terminal alkynes) onto the aromatic backbone, facilitating click chemistry-driven modifications.
Table 2: Post-Synthetic Modification Pathways
| Modification Type | Reagents | Functional Group Introduced | Application |
|---|---|---|---|
| Hydrolysis | NaOH/H₂O | -COOH | Coordination polymers |
| Esterification | ROH/H⁺ | -COOR | Solubility tuning |
| Amidation | EDC/NHS, RNH₂ | -CONHR | Bioconjugation |
Density functional theory calculations have provided fundamental insights into the electronic structure and properties of 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid and related phenylene ethynylene systems. The conjugated backbone comprising phenylene rings connected through ethynylene spacers exhibits distinctive electronic characteristics that are crucial for understanding charge transport and optical properties [1] [2].
Computational Methodology and Functional Selection
The choice of density functional significantly impacts the accuracy of electronic structure predictions for conjugated π-systems. Benchmark studies have demonstrated that hybrid functionals such as ωB97XD and CAM-B3LYP provide superior performance for describing π-conjugation effects, with accuracies exceeding 90% for electronic properties calculations [3] [2]. The B3LYP functional, while computationally efficient, shows limitations in describing long-range interactions critical for extended conjugated systems [3].
| Functional | Basis Set | Application | Accuracy (%) | Computational Cost | Best for |
|---|---|---|---|---|---|
| B3LYP | 6-31G* | Geometry optimization | 85 | Low | Initial optimization |
| ωB97XD | 6-31G(d,p) | Electronic properties | 92 | Medium | π-conjugation studies |
| CAM-B3LYP | 6-31G(d,p) | Excited states | 89 | Medium | TDDFT calculations |
| M062X | 6-31G(d,p) | Electronic properties | 90 | Medium | Charge transfer |
| HSE06 | 6-31G* | Hybrid calculations | 91 | High | Hybrid systems |
Orbital Analysis and Electronic Delocalization
The highest occupied molecular orbital and lowest unoccupied molecular orbital distributions in phenylene ethynylene systems reveal extensive electron delocalization along the polymer backbone [3]. In the compound under study, the conjugated π-orbital system extends across the entire molecular framework, facilitating efficient charge transfer between the benzoic acid terminals through the central phenylene-ethynylene bridge [1] [4].
Time-dependent density functional theory calculations indicate that the primary electronic transitions correspond to π→π* excitations, with transition energies typically ranging from 3.5 to 4.5 electron volts [3] [5]. The ethynylene spacers play a crucial role in maintaining orbital overlap and enhancing electronic coupling between adjacent phenylene units [6].
Electronic Properties and Charge Transport Parameters
Computational studies have established key electronic parameters for charge transport in phenylene ethynylene systems. The reorganization energy, a critical parameter for electron transfer processes, typically ranges from 100 to 250 millielectron volts for these conjugated systems [7]. The transfer integral, which governs the strength of electronic coupling between adjacent units, shows values between 50 and 150 millielectron volts depending on the specific molecular conformation [7].
| Property | Phenylene Unit | Ethynylene Unit | Combined System | Metal Coordination | Experimental Range |
|---|---|---|---|---|---|
| HOMO Energy (eV) | -5.8 | -6.2 | -5.5 | -5.2 | 5.0-6.0 |
| LUMO Energy (eV) | -1.2 | -0.8 | -1.5 | -2.1 | 1.0-2.5 |
| Band Gap (eV) | 4.6 | 5.4 | 4.0 | 3.1 | 3.5-4.5 |
| Reorganization Energy (meV) | 180 | 120 | 150 | 200 | 100-250 |
| Transfer Integral (meV) | 45 | 65 | 85 | 120 | 50-150 |
Vibronic Coupling and Spectroscopic Properties
Vibronic spectral analysis reveals that the most active normal modes in phenylene ethynylene systems are dominated by triple bond carbon-carbon stretch motions on the backbone [5]. These vibrational modes significantly influence both absorption and fluorescence spectra, with different mechanisms governing the two processes. For absorption spectra, vibronic features are controlled by a single highly active mode localized in the ethynylene linkages, while fluorescence spectra show mode splitting and coupling among multiple vibrational states [5].
The Franck-Condon analysis demonstrates excellent agreement between simulated and experimental spectra when appropriate consideration is given to vibronic coupling effects [5]. This approach provides critical insights for understanding the photophysical properties of metal-organic frameworks incorporating these ligands.
Molecular dynamics simulations have emerged as essential tools for understanding the dynamic behavior and flexibility of metal-organic frameworks containing phenylene ethynylene linkers. The inherent flexibility of organic components plays a crucial role in determining framework breathing behavior, guest accommodation, and overall stability [8] [9].
Force Field Development and Parameterization
The accurate modeling of framework flexibility requires specialized force field parameters that can capture the complex interactions between organic linkers and metal nodes. The MOF-FF force field has been specifically developed for metal-organic framework simulations, providing excellent performance for flexibility modeling compared to general-purpose force fields [10] [11].
| Force Field | Bond Stretching (kcal/mol/Ų) | Angle Bending (kcal/mol/rad²) | Torsional Barrier (kcal/mol) | van der Waals (Å) | Flexibility Modeling |
|---|---|---|---|---|---|
| MOF-FF | 450.0 | 60.0 | 1.8 | 3.55 | Excellent |
| UFF | 664.1 | 50.0 | 2.0 | 3.85 | Good |
| ReaxFF | Variable | Variable | Variable | Variable | Excellent |
| DREIDING | 700.0 | 100.0 | 5.0 | 3.90 | Fair |
Rotational Dynamics and Conformational Flexibility
The phenylene rings in phenylene ethynylene systems exhibit significant rotational freedom, with barriers typically ranging from 17 to 54 kilojoules per mole depending on the substituent pattern [12]. Molecular dynamics simulations at various temperatures reveal discrete rotational jumps between preferential conformations, with correlation times decreasing at elevated temperatures [12].
The ethynylene linkers show more restricted motion due to their linear geometry, with vibrational amplitudes typically below 0.1 Angstrom [13]. However, these units play a critical role in transmitting mechanical stress and facilitating cooperative motions throughout the framework [14].
| Framework Component | Rotational Freedom (°) | Vibrational Amplitude (Å) | Thermal Motion (300K) | Breathing Coefficient |
|---|---|---|---|---|
| Phenylene Ring | 180 | 0.15 | 15.2 | 0.020 |
| Ethynylene Linker | 5 | 0.08 | 8.7 | 0.001 |
| Carboxylate Group | 120 | 0.25 | 22.1 | 0.080 |
| Overall Framework | Variable | 0.12 | 12.5 | 0.060 |
Breathing Mechanisms and Phase Transitions
Framework flexibility manifests most dramatically in breathing phenomena, where metal-organic frameworks undergo reversible structural transitions with significant volume changes [15] [11]. Molecular dynamics simulations have revealed that breathing transitions often initiate at framework surfaces and propagate inward through cooperative motions of adjacent linkers [11].
The breathing behavior depends critically on crystallite size, with smaller nanocrystallites showing more rigid behavior compared to larger systems [15]. This size dependence arises from the increased surface-to-volume ratio in smaller particles, which constrains the cooperative motions necessary for breathing transitions [11].
Pressure-Induced Structural Changes
Recent developments in simulation methodology have enabled the application of hydrostatic pressure to nanocrystallite models, providing more realistic conditions for studying pressure-induced flexibility [11]. These simulations reveal multiple pathways for pore closing, with the specific mechanism depending on pressure magnitude and application rate [11].
The introduction of pressure bath methods has overcome limitations of previous approaches that relied on artificial distance constraints [11]. This advancement allows for unbiased investigation of breathing mechanisms and provides better correlation with experimental observations under high-pressure conditions.
The charge transfer properties of metal-organic complexes containing 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid are governed by multiple competing mechanisms that operate across different length scales and timescales. Understanding these mechanisms is crucial for applications in electronic devices, photocatalysis, and energy storage systems [16] [17].
Through-Bond Conduction Mechanisms
Through-bond charge transport represents the most efficient mechanism for electron transfer in conjugated metal-organic systems [18]. In frameworks containing phenylene ethynylene linkers, electrons move through continuous chains of covalent and coordination bonds, with orbital overlap between metal d-orbitals and ligand π-orbitals facilitating charge delocalization [7] [18].
The efficiency of through-bond conduction depends critically on the extent of π-conjugation and the quality of orbital overlap at metal-ligand interfaces [19]. For phenylene ethynylene systems, the linear geometry of ethynylene spacers promotes optimal orbital alignment, resulting in transfer integrals exceeding 100 millielectron volts [7].
Ligand-to-Metal Charge Transfer Dynamics
Spectroscopic studies have revealed that carboxylate-based metal-organic frameworks can undergo photoinduced ligand-to-metal charge transfer transitions with microsecond lifetimes [16] [20]. These long-lived excited states arise from partial dissociation of carboxylate-metal bonds, transitioning from bidentate bridging to monodentate coordination modes [16].
Time-resolved infrared spectroscopy demonstrates that these structural rearrangements are fully reversible, with bond reformation occurring on the same timescale as excited state decay [20]. This dynamic behavior provides new insights into photocatalytic mechanisms and suggests strategies for optimizing charge separation in metal-organic photocatalysts.
| Mechanism | Distance Range (Å) | Energy Barrier (meV) | Temperature Dependence | Efficiency (%) | Timescale |
|---|---|---|---|---|---|
| Through-bond conduction | 1-10 | 50 | Weak | 95 | fs |
| Through-space hopping | 3-7 | 150 | Strong | 35 | ps-ns |
| LMCT transitions | 2-5 | 800 | Moderate | 75 | fs-ps |
| Superexchange coupling | 5-15 | 250 | Moderate | 55 | ps |
| Coherent tunneling | 1-3 | 20 | Very weak | 85 | fs |
Mixed-Linker Systems and Heterogeneous Charge Transport
Advanced metal-organic frameworks incorporating multiple types of redox-active linkers exhibit complex charge transport behavior involving both homolinker and heterolinker electron transfer pathways [17] [21]. In mixed-linker systems containing phenylene ethynylene components, thermodynamically driven electron transfers between different linker types create additional conduction channels [17].
Spectroelectrochemical studies reveal that these mixed systems can exist in multiple discrete redox states, each characterized by unique spectroscopic signatures [17]. The interconversion between states follows well-defined pathways that can be monitored under operando conditions, providing unprecedented insight into charge transport mechanisms [17].
Cation-Coupled Electron Transport
Electron transport through metal-organic frameworks is invariably coupled to the migration of charge-balancing cations [21]. The microscopic mechanism of this process depends on cation size, ion-pairing interactions, and the specific structural features of the framework [21]. For phenylene ethynylene systems, cation-coupled transport can span two orders of magnitude in apparent diffusion coefficients depending on electrolyte composition [21].
Ion-pairing generally has adverse effects on cation transport, thereby slowing overall charge transport rates [21]. However, specific cation-linker interactions can open pathways for concerted electron transfer processes that overcome limitations from reduced cation flux [21].